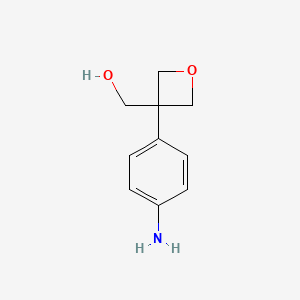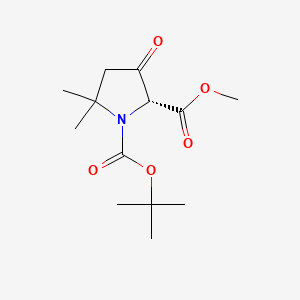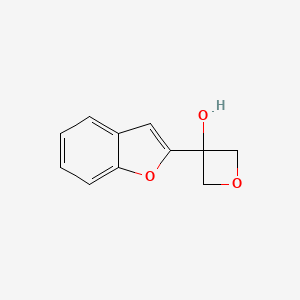
(3-(4-Aminophenyl)oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Aminophenyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group with an amino substituent at the para position and a hydroxymethyl group at the oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Aminophenyl)oxetan-3-yl)methanol typically involves the formation of the oxetane ring followed by the introduction of the amino and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Aminophenyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
(3-(4-Aminophenyl)oxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-(4-Aminophenyl)oxetan-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The amino and hydroxymethyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Hydroxyphenyl)oxetan-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(3-(4-Methylphenyl)oxetan-3-yl)methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness
(3-(4-Aminophenyl)oxetan-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and potential biological applications .
Propriétés
IUPAC Name |
[3-(4-aminophenyl)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXXZQGMHBKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-[(R)-azetidin-3-yl(hydroxy)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B8220428.png)

![2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]acetic acid;hydrochloride](/img/structure/B8220439.png)
![2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid](/img/structure/B8220443.png)
![tert-butyl (5R)-5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8220446.png)

![Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B8220459.png)
![(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8220471.png)
![1-[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]ethanone](/img/structure/B8220479.png)
![1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)oxetan-3-ol](/img/structure/B8220492.png)


